molecular formula C17H23N5O2 B2672973 5-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole CAS No. 2320889-64-1

5-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

Cat. No. B2672973
CAS RN: 2320889-64-1
M. Wt: 329.404
InChI Key: BUQPSPRJEVJJRB-UHFFFAOYSA-N
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Description

The compound “5-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a pyridazine ring, and an oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are widely used as building blocks in synthesizing organic compounds, including medicinal products . A synthetic route to similar compounds might involve the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

properties

IUPAC Name

5-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-18-17(24-21-12)10-22-8-6-13(7-9-22)11-23-16-5-4-15(19-20-16)14-2-3-14/h4-5,13-14H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPSPRJEVJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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